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Compound Name:
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Cat. No.: B1530784

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-6-
(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a halogenated pyridine derivative of
significant interest in medicinal and agricultural chemistry. The pyridine scaffold is a ubiquitous
feature in pharmaceuticals and agrochemicals, and the strategic incorporation of fluorine-
containing functional groups, such as the difluoromethyl group, can profoundly enhance key
molecular properties.[1][2] Attributes like metabolic stability, lipophilicity, and binding affinity are
often modulated by these substitutions.[1] The presence of a reactive chloromethyl group
further establishes this molecule as a versatile synthetic intermediate, enabling covalent
linkage to a wide array of molecular scaffolds.[3]

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. It is designed to equip
researchers and drug development professionals with the essential data and methodologies
required for its effective handling, characterization, and application in a laboratory setting. The
guide synthesizes available data with established scientific principles to offer field-proven
insights into its molecular behavior.
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Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular
identity.

Chemical Name: 2-(Chloromethyl)-6-(difluoromethyl)pyridine

CAS Number: 1211525-99-3[4][5]

Molecular Formula: C7HeCIF2N[4][5]

Molecular Weight: 177.58 g/mol [4][5]
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Chemical Structure:

The structure features a pyridine ring substituted at the 2- and 6-positions. The 2-position holds
a chloromethyl (-CH2ClI) group, a reactive electrophilic site. The 6-position is substituted with a
difluoromethyl (-CHF2) group, a non-exchangeable hydrogen bond donor and a lipophilic
moiety that can serve as a bioisostere for hydroxyl or thiol groups.

Physicochemical Properties

A summary of the known and predicted physicochemical data for 2-(Chloromethyl)-6-
(difluoromethyl)pyridine is presented below. It is critical to note that much of the publicly
available data for this specific molecule is computationally predicted. Experimental verification
Is strongly recommended for any critical application.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1530784?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB32728763.htm
https://www.capotchem.com/doc/viewspec_1211525-99-3.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB32728763.htm
https://www.capotchem.com/doc/viewspec_1211525-99-3.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB32728763.htm
https://www.capotchem.com/doc/viewspec_1211525-99-3.html
https://www.benchchem.com/product/b1530784?utm_src=pdf-body
https://www.benchchem.com/product/b1530784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Data Type Source
Boiling Point 206.8 £ 35.0 °C Predicted [4]
Density 1.283 + 0.06 g/cm3 Predicted [4]
Purity >97% Specification [5]

pKa (Pyridine N) ~15-25 Estimated N/A
LogP ~2.0-25 Estimated N/A

Insight into pKa Estimation: The pKa of the parent pyridine molecule is approximately 5.25.[6]
The introduction of strong electron-withdrawing groups, such as the chloromethyl and
difluoromethyl substituents, is known to significantly decrease the basicity of the pyridine
nitrogen. For instance, the pKa of 2-chloropyridine is 0.72, and Taft equation analyses on
substituted pyridines show a strong correlation between substituent electronegativity and the
reduction in pKa.[7] Therefore, the pKa of the title compound is estimated to be substantially
lower than that of pyridine itself.

Spectroscopic Profile (Predicted)

No experimentally derived spectra for 2-(Chloromethyl)-6-(difluoromethyl)pyridine are
publicly available. However, a predicted spectroscopic profile can be constructed based on the
analysis of its functional groups and data from structurally analogous compounds.[8][9][10]

e H NMR:

o Pyridine Ring Protons (3H): Expected to appear in the aromatic region (6 7.5-8.5 ppm) as
a complex multiplet pattern.

o Chloromethyl Protons (-CH2CI, 2H): Expected as a singlet around 6 4.8-5.3 ppm. In the H
NMR spectrum of the similar 2-(Chloromethyl)pyridine hydrochloride, this peak appears at
5.245 ppm.[9]

o Difluoromethyl Proton (-CHF2, 1H): Expected as a triplet (due to coupling with two °F
nuclei) around & 6.5-7.0 ppm, with a characteristic J-coupling constant (2JHF) of
approximately 50-60 Hz.
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o BC NMR:

o Pyridine Ring Carbons (5C): Expected in the range of & 120-160 ppm. The carbons
directly attached to the electron-withdrawing substituents (C2 and C6) would be
significantly affected.

o Chloromethyl Carbon (-CH2Cl): Expected around & 45-50 ppm.

o Difluoromethyl Carbon (-CHF2): Expected as a triplet (due to *JCF coupling) around 6 110-
120 ppm.

e F NMR:

o Difluoromethyl Group (-CHF2): Expected as a doublet (due to coupling with the *H
nucleus) with a 2JHF of approximately 50-60 Hz. The diastereotopic nature of the fluorine
atoms could potentially lead to more complex splitting if the molecule is in a chiral
environment.[10]

e Mass Spectrometry (MS):
o The molecular ion peak (M+) would be observed at m/z 177.58.

o A characteristic isotopic pattern for one chlorine atom (M+ and M+2* peaks in an
approximate 3:1 ratio) would be expected, confirming the presence of chlorine.

o Common fragmentation pathways would likely involve the loss of Cl (m/z 35/37) and the
chloromethyl radical (-CH2Cl).

Experimental Protocols for Physicochemical
Characterization

For drug development and chemical research, reliance on predicted data is insufficient. The
following section details standard, field-proven protocols for the experimental determination of
key physicochemical properties.
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Protocol for pKa Determination via Potentiometric
Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a
molecule's ionization state at a given pH. This influences solubility, permeability, and receptor
binding. Potentiometric titration is a robust and direct method to measure the pKa by
monitoring pH changes upon the addition of a titrant.

Methodology:

o Preparation: Accurately weigh ~10-20 mg of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g.,
50:50 Methanol:Water) due to expected low aqueous solubility.

 Acidification: Acidify the solution to ~pH 2 using 0.1 M HCI to ensure the pyridine nitrogen is
fully protonated.

o Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small,
precise aliquots (e.g., 0.02 mL).

» Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH
at the half-equivalence point of the titration curve, where half of the protonated pyridine has
been neutralized.
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Caption: Reactivity map of the molecule.
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Conclusion

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a valuable chemical intermediate
characterized by a stable, electron-deficient pyridine core and a highly reactive electrophilic
chloromethyl group. Its predicted physicochemical profile suggests it is a moderately lipophilic
compound with weak basicity. The provided experimental protocols offer a clear pathway for
researchers to obtain robust, verifiable data essential for applications in drug discovery and
process development. Understanding these core properties is paramount to leveraging this
molecule's full potential in the synthesis of novel, high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1530784#physicochemical-properties-of-2-
chloromethyl-6-difluoromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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